molecular formula C₁₀H₂₀N₂O₃ B1141776 tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate CAS No. 1009335-43-6

tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate

Cat. No. B1141776
M. Wt: 216.28
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate is a compound of interest due to its structural complexity and potential as a synthetic intermediate. Its relevance spans across various domains of organic synthesis, particularly in the creation of biologically active molecules. The compound's structure, featuring a pyrrolidine ring substituted with a tert-butyl carbamate group and a hydroxymethyl group, exemplifies the stereochemical considerations vital in synthetic organic chemistry.

Synthesis Analysis

The synthesis of tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate can involve multiple steps, including asymmetric synthesis to ensure the desired stereochemistry. For example, a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines has been reported, utilizing nitrile anion cyclization strategies to achieve high yields and enantiomeric excesses, demonstrating the compound's complex synthesis pathway (Chung et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds related to tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate often showcases interesting features such as intramolecular hydrogen bonding, which can significantly impact their chemical behavior and reactivity. Crystallographic studies provide insights into the spatial arrangement of the atoms within the molecule, essential for understanding its reactivity and interaction with other molecules (Naveen et al., 2007).

Scientific Research Applications

Asymmetric Synthesis and Chemical Properties

tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate serves as a significant intermediate in the asymmetric synthesis of various complex molecules. One study highlights its role in the synthesis of all-cis trisubstituted pyrrolidin-2-ones, demonstrating its utility in constructing molecules with precise chiral configurations (Weber et al., 1995). Another research avenue involves its use in photoredox-catalyzed amination processes, highlighting a new cascade pathway for assembling 3-aminochromones under mild conditions, thus broadening its applications in chemical synthesis (Wang et al., 2022).

Key Intermediate for Synthesis of Azasugars

It has been identified as a key intermediate in the synthesis of pyrrolidine azasugars, showcasing its importance in creating polyhydroxylated compounds used in various therapeutic areas (Huang Pei-qiang, 2011).

Enantioselective Synthesis

The compound is instrumental in the enantioselective synthesis of carbocyclic analogues of nucleotides, proving its versatility and importance in the synthesis of biologically relevant molecules (Ober et al., 2004). Its application extends to the efficient synthesis of drug intermediates, showcasing a simple, cost-efficient, and environmentally friendly process (Geng Min, 2010).

Crystal Structure Analysis

Crystal structure analysis of derivatives of tert-butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate reveals intricate hydrogen and halogen bonds, providing insights into its chemical behavior and potential applications in materials science (Baillargeon et al., 2017).

properties

IUPAC Name

tert-butyl N-[(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYPGXBZFDWCPC-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(NC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](NC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.